molecular formula C7H7ClN2O2 B13659113 2-Chloro-3-(methylamino)isonicotinic acid CAS No. 2089292-36-2

2-Chloro-3-(methylamino)isonicotinic acid

Cat. No.: B13659113
CAS No.: 2089292-36-2
M. Wt: 186.59 g/mol
InChI Key: WATPWZVPLCOABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(methylamino)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 2-position, a methylamino group at the 3-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the methylamino group. One common method involves the use of citrazinic acid, (CH3)4NCl, and triphosgene in a reactor, which is heated to the reaction temperature and maintained for 10-12 hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-3-(methylamino)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the formation of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

2-Chloro-3-(methylamino)isonicotinic acid can be compared with other isonicotinic acid derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

2089292-36-2

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-3-(methylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-9-5-4(7(11)12)2-3-10-6(5)8/h2-3,9H,1H3,(H,11,12)

InChI Key

WATPWZVPLCOABY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1Cl)C(=O)O

Origin of Product

United States

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